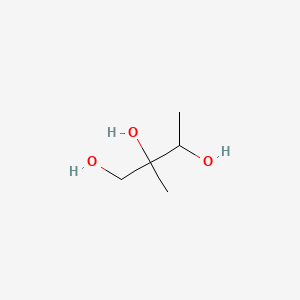
3,3-dimethyl-1,4-dioxane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1,4-dioxane-2,6-dione, also known as 3,3-dimethyl-1,4-dioxane-2,6-dione, is a cyclic diketone that is used in a variety of scientific applications. It is a colorless liquid with a faint odor, and it is soluble in water and other organic solvents. 3,3-Dimethyl-1,4-dioxane-2,6-dione is used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other organic molecules. In addition, it is used in the preparation of various catalysts and in the preparation of various polymers. It is also used in the production of various polymers, including polycarbonates and polyurethanes.
Wirkmechanismus
3,3-Dimethyl-1,4-dioxane-2,6-dione is used as a reagent in organic synthesis. It acts as an electron-rich nucleophile and can react with electrophiles such as carbonyl compounds. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction of 3,3-dimethyl-1,4-dioxane-2,6-dione-1,4-dioxane-2,6-dione with an electrophile produces a cyclic ketone.
Biochemical and Physiological Effects
3,3-Dimethyl-1,4-dioxane-2,6-dione is used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other organic molecules. It is not known to have any direct biochemical or physiological effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dimethyl-1,4-dioxane-2,6-dione has several advantages and limitations when used in laboratory experiments. It is a colorless liquid with a faint odor, and it is soluble in water and other organic solvents. This makes it easy to work with and store. In addition, it is relatively inexpensive and readily available. However, it is highly flammable and must be handled with caution.
Zukünftige Richtungen
The future applications of 3,3-dimethyl-1,4-dioxane-2,6-dione-1,4-dioxane-2,6-dione are vast. It can be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and other organic molecules. In addition, it can be used in the preparation of various catalysts and in the preparation of various polymers. It can also be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the preparation of a variety of organic compounds. Furthermore, it can be used in the production of various polymers, including polycarbonates and polyurethanes. Finally, it can be used in the production of various polymers, including polycarbonates and polyurethanes.
Synthesemethoden
3,3-Dimethyl-1,4-dioxane-2,6-dione is synthesized by the reaction of acetone and dimethylacetone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90°C. The reaction produces 3,3-dimethyl-1,4-dioxane-2,6-dione-1,4-dioxane-2,6-dione and acetone. The reaction is complete when the reaction mixture is cooled to room temperature.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,4-dioxane-2,6-dione is used in a variety of scientific applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other organic molecules. In addition, it is used in the preparation of various catalysts and in the preparation of various polymers. It is also used in the production of various polymers, including polycarbonates and polyurethanes. Furthermore, it is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the preparation of a variety of organic compounds.
Eigenschaften
IUPAC Name |
3,3-dimethyl-1,4-dioxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(2)5(8)10-4(7)3-9-6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBUWBOUFGDIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=O)CO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6613684.png)



![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)


![2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613745.png)
![4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid](/img/structure/B6613746.png)
![2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613747.png)


